molecular formula C34H48N4O4+2 B1251727 dimethyl-W84

dimethyl-W84

Cat. No.: B1251727
M. Wt: 576.8 g/mol
InChI Key: HMXRJKOINNJHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-W84 is a synthetic organic compound known for its role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is primarily used in neuroscience research due to its ability to modulate receptor activity, making it a valuable tool for studying the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-W84 is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as the laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-W84 primarily undergoes the following types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the functional groups on the molecule .

Mechanism of Action

Dimethyl-W84 exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding modulates the receptor’s activity by altering the affinity and efficacy of orthosteric ligands. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that enhance or inhibit receptor signaling . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway, which is critical for various physiological processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its ability to modulate receptor activity through allosteric interactions. This selectivity and mechanism of action make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C34H48N4O4+2

Molecular Weight

576.8 g/mol

IUPAC Name

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium

InChI

InChI=1S/C34H48N4O4/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3/q+2

InChI Key

HMXRJKOINNJHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C

Synonyms

dimethyl-W 84
dimethyl-W84
N,N'-bis(3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide

Origin of Product

United States

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